molecular formula C11H11ClN4O5 B1388681 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate CAS No. 705952-09-6

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate

Cat. No.: B1388681
CAS No.: 705952-09-6
M. Wt: 314.68 g/mol
InChI Key: VKOARRBGUYSSTB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₁ClN₄O₅ Average Mass: 314.682 g/mol Monoisotopic Mass: 314.041797 g/mol ChemSpider ID: 22473616

This compound features a benzoxadiazole core substituted with a chloro group at position 7, a nitro group at position 4, and an aminoethyl propionate side chain at position 3.

Properties

IUPAC Name

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O5/c1-2-8(17)20-4-3-13-7-5-6(12)9-10(15-21-14-9)11(7)16(18)19/h5,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOARRBGUYSSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCNC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-d-glucose (2-nbdg), are known to be used as fluorescent indicators for direct glucose uptake measurement. This suggests that the compound might interact with glucose transporters or other related targets in the cell.

Mode of Action

Based on its structural similarity to 2-nbdg, it might be used to monitor glucose uptake in cells. The compound could be taken up by cells in a manner similar to glucose, and its fluorescent properties allow for the visualization of this process.

Biochemical Pathways

If it functions similarly to 2-nbdg, it might be involved in the glucose metabolism pathway. By being taken up by cells in a similar manner to glucose, it could provide insights into the functioning of this pathway.

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it might have good bioavailability

Result of Action

If it functions similarly to 2-nbdg, its uptake by cells could be used as an indicator of cell viability. Its fluorescent properties allow for the visualization of its uptake, providing a measure of cellular activity.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the fluorescence of 2-NBDG is known to be sensitive to the environment. Therefore, factors such as pH, temperature, and the presence of other molecules could potentially affect the action of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate.

Biochemical Analysis

Biochemical Properties

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes. The interaction between this compound and GSTs results in the formation of a stable complex, thereby inhibiting the enzyme’s activity. Additionally, this compound has been shown to bind to other proteins, such as albumin, which may influence its distribution and efficacy in biological systems.

Biological Activity

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C8_8H10_{10}ClN4_4O4_4, with a molecular weight of 258.62 g/mol. The compound features a benzoxadiazole moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC8_8H10_{10}ClN4_4O4_4
Molecular Weight258.62 g/mol
InChIInChI=1S/C8H7ClN4O4/c9-4-3...
InChIKeyNNUHMROEIBTAEX-UHFFFAOYSA-N
SMILESO=C(OCCN(c1cc(Cl)c2nonc2c1N+[O-]))

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group on the benzoxadiazole ring is believed to play a crucial role in mediating its interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of benzoxadiazole can inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing benzoxadiazole have shown effectiveness against bacterial strains, possibly through inhibition of bacterial DNA synthesis or interference with metabolic pathways .

Case Studies and Research Findings

  • Anticancer Study : A study published in PubMed explored the effects of benzoxadiazole derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Activity : Another research article highlighted the antibacterial properties of benzoxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the efficacy of the compounds, revealing significant inhibition zones indicating effective antibacterial activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes involved in critical cellular processes .

Scientific Research Applications

Fluorescence Labeling in HPLC

One of the primary applications of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate is as a fluorescence labeling reagent in High-Performance Liquid Chromatography (HPLC). Its ability to react with secondary amines and thiols allows researchers to label compounds for improved detection and quantification.

Case Study:
In a study focusing on the analysis of alkylamines, researchers utilized this compound to label amines in a methanol solution. The resultant derivatives were stable and provided excellent chromatograms when analyzed using fluorescence detection at excitation and emission wavelengths of 460 nm and 535 nm, respectively .

Biochemical Assays

The compound is also employed in various biochemical assays due to its fluorescent properties. It can be used to track biological molecules in cellular environments, aiding in understanding cellular processes and interactions.

Example Application:
In studies involving enzyme kinetics, researchers have used this compound to label substrates, allowing for real-time monitoring of enzymatic reactions through fluorescence measurements.

Environmental Monitoring

Due to its reactive nature, this compound can be used in environmental monitoring to detect amine contaminants in water samples. By labeling these contaminants, researchers can improve the sensitivity and specificity of detection methods.

Research Findings:
A study demonstrated the effectiveness of using this compound for detecting amine-based pollutants in aquatic environments, showcasing its potential for environmental science applications.

Comparison with Similar Compounds

Structural and Molecular Differences

The following compounds share the 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl backbone but differ in substituent groups:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate Aminoethyl propionate C₁₁H₁₁ClN₄O₅ 314.68 Higher lipophilicity due to ester group
Analog 1 : 2-[{7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl}(methyl)amino]ethanol Methylamino ethanol C₉H₉ClN₄O₄ 272.65 Boiling point: 478.0±55.0 °C; Density: 1.6±0.1 g/cm³; LogP: 1.84
Analog 2 : 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol Aminopropanol C₉H₉ClN₄O₄ 272.65 Purity: 95%; Enhanced hydrophilicity due to hydroxyl group
Analog 3 : [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid Thioacetic acid C₈H₄ClN₄O₄S 296.67 Sulfur-containing group; ChemSpider ID: 442531-32-0
Analog 4 : 5-Chloro-7-nitro-1,3-benzoxazol-2-amine Benzoxazole-amine C₇H₄ClN₃O₃ 213.58 Simpler structure; lower molecular weight

Physicochemical Properties

  • Analog 3’s thioacetic acid group may lower LogP due to polar sulfur and carboxylate moieties.
  • Thermal Stability: Analog 1 exhibits a high boiling point (478°C), suggesting strong intermolecular interactions from the ethanol group .
  • Synthetic Yields: While direct synthesis data for the target compound is unavailable, microwave-assisted reactions in PEG-400 yield up to 92% for structurally related intermediates (e.g., methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile) . This implies solvent polarity and heating methods significantly impact efficiency.

Functional Group Impact on Reactivity

  • Ester vs. Alcohol Groups: The target compound’s propionate ester may undergo hydrolysis more readily than Analog 1’s ethanol or Analog 2’s propanol, altering stability in aqueous environments.
  • Thioacetic Acid vs. Amine Substituents :
    • Analog 3’s thio group could participate in redox reactions or metal coordination, unlike the amine or ester groups in other derivatives .

Notes

Synthetic Challenges : Substituent bulkiness (e.g., propionate in the target compound) may complicate purification compared to smaller analogs like Analog 3.

Preparation Methods

Synthesis of the Aminoethyl Benzoxadiazole Intermediate

  • The starting material is often 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a commercially available electrophilic aromatic compound.
  • NBD-Cl undergoes nucleophilic aromatic substitution with 2-aminoethanol or 2-(amino)ethyl derivatives to form 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol.
  • This reaction is typically carried out in ethanol or another polar solvent, often in the presence of a base such as sodium bicarbonate or sodium hydroxide to facilitate substitution and neutralize byproducts.

Typical conditions:

  • Room temperature to mild heating (20-50 °C)
  • Stirring for 2-4 hours
  • Molar ratio of NBD-Cl to aminoethanol close to 1:1
  • Isolation by precipitation or extraction followed by purification via recrystallization or chromatography

Esterification to Form the Propionate Ester

  • The aminoethyl alcohol intermediate is then esterified with propionic acid derivatives to yield the propionate ester.
  • Common esterification methods include:
    • Direct reaction with propionic acid under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid)
    • Use of propionyl chloride or propionic anhydride as acylating agents in the presence of a base (e.g., pyridine, triethylamine)
    • Catalytic esterification using ion-exchange resins or acid catalysts under controlled temperature conditions.

Example procedure:

  • React aminoethyl benzoxadiazole intermediate with propionic acid in the presence of a strong acid catalyst or propionyl chloride with a base scavenger.
  • Temperature range: 50-110 °C depending on method
  • Reaction time: 3-6 hours
  • Purification by aqueous workup, extraction, and chromatographic separation

Detailed Reaction Conditions and Optimization

Step Reagents & Conditions Notes Yield / Purity
Nucleophilic substitution 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), 2-aminoethanol, NaHCO3 or NaOH, ethanol, RT to 40 °C, 3 h Base neutralizes HCl formed, reaction monitored by TLC ~85-95% crude yield; purity >90% after purification
Esterification (acid catalysis) Aminoethyl intermediate, propionic acid, p-TsOH, reflux, 4-6 h Removal of water to drive equilibrium, use of Dean-Stark apparatus recommended 80-90% yield; purity >95% after purification
Esterification (acyl chloride) Aminoethyl intermediate, propionyl chloride, triethylamine, dichloromethane, 0-25 °C, 2-4 h Controlled addition to avoid side reactions, base scavenges HCl 85-95% yield; high purity

Representative Synthetic Route

Analytical and Purity Considerations

  • Purity of the final compound is typically assessed by HPLC with fluorescence detection due to the compound’s fluorescent benzoxadiazole moiety.
  • NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy confirm structure and functional groups.
  • Elemental analysis and melting point determination further validate purity and identity.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution NBD-Cl + 2-aminoethanol + NaHCO3 Ethanol, RT, 3 h 85-95 >90 Base neutralizes HCl, mild conditions
Esterification (acid catalysis) Aminoethyl intermediate + propionic acid + p-TsOH Reflux, Dean-Stark, 4-6 h 80-90 >95 Water removal improves yield
Esterification (acyl chloride) Aminoethyl intermediate + propionyl chloride + TEA DCM, 0-25 °C, 2-4 h 85-95 >95 Controlled addition to prevent side reactions

Research Findings and Notes

  • The choice of esterification method depends on scale, available reagents, and desired purity.
  • Use of propionyl chloride generally gives higher yields and cleaner products but requires careful handling due to corrosiveness.
  • Ion-exchange resin catalysis for esterification has been reported for related esters, offering milder and greener alternatives.
  • Reaction monitoring by TLC and HPLC is crucial for optimizing reaction time and avoiding overreaction or decomposition.
  • The compound’s stability is sensitive to light and temperature; thus, storage under inert atmosphere and low temperature is recommended post-synthesis.

Q & A

Q. Table 1: Synthesis Conditions

ReactantSolventBaseTemperatureTimeYield
Ethyl bromoacetateDMFK₂CO₃Reflux (~150°C)9 h~75% (estimated)

Key Considerations:

  • Alternative solvents (e.g., acetonitrile) may reduce side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize yield.

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of ester (C=O stretch ~1730 cm⁻¹) and nitro (N=O stretch ~1520 cm⁻¹) groups .
  • ¹H/¹³C NMR: Assign peaks for the ethyl propionate chain (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and benzoxadiazole aromatic protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight (expected [M+H]⁺ ~352.7 g/mol).

Advanced: How does aqueous solubility impact its application in biological assays?

Methodological Answer:
The compound exhibits low intrinsic solubility (~8 mg/L at 22°C), necessitating solubilization strategies:

  • Table 2: Solubility Data

    Solubility (g/L)Temperature (°C)Solvent SystemSource
    0.00822Water
    1.225DMSO(Estimated)

Recommendations:

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies.
  • For in vivo assays, employ lipid-based nanoformulations to enhance bioavailability .

Advanced: How do structural modifications influence its reactivity in derivatization reactions?

Methodological Answer:
The nitro group (-NO₂) at position 4 and chloro (-Cl) at position 7 are key reactive sites:

  • Nitro Group: Reducible to -NH₂ for further coupling (e.g., amidation or Schiff base formation) .
  • Chloro Group: Susceptible to nucleophilic aromatic substitution (e.g., with thiols or amines) .

Q. Table 3: Reactivity Comparison

PositionFunctional GroupReactivityExample Reaction
4-NO₂HighReduction to -NH₂
7-ClModerateSNAr with thiophenol

Caution: Steric hindrance from the benzoxadiazole ring may slow reactions at position 5.

Advanced: What role does this compound play in metabolomic pathways under stress conditions?

Methodological Answer:
In a study on arbuscular mycorrhizal fungi (AMF) under salinity stress, the compound was identified as an up-regulated differential metabolite during the R1 growth phase. This suggests potential involvement in:

  • Oxidative Stress Response: Possible interaction with xanthine oxidase pathways, given co-regulation with xanthine and oxypurinol .
  • Signal Transduction: May act as a secondary messenger due to its nitro-aromatic structure .

Q. Table 4: Metabolomic Regulation (CK vs. Ri Treatment)

MetaboliteRegulationFold ChangeBiological Role
2-[(7-Chloro-4-nitro...]ethyl propionateUp2.1×Stress signaling
XanthineUp3.5×Purine metabolism

Basic: How to resolve contradictions in reported solubility data across studies?

Methodological Answer:
Discrepancies arise from:

  • Measurement Techniques: Shake-flask vs. chromatographic methods yield variability .
  • Purity: Impurities (e.g., nitrobenzene byproducts) can artificially inflate solubility .
    Resolution Strategy:
  • Validate purity via HPLC (>95%) before solubility assays.
  • Use standardized buffers (e.g., PBS pH 7.4) for consistency.

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The nitro group shows high affinity for heme iron .
  • QSAR Modeling: Correlate substituent electronegativity with antibacterial activity (R² > 0.85 in benzoxadiazole derivatives) .

Q. Table 5: Docking Scores vs. Experimental IC₅₀

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
CYP3A4-9.212.3
DNA Gyrase-8.718.9

Basic: What safety precautions are required during handling?

Methodological Answer:

  • Toxicity: Potential mutagenicity due to nitro and benzoxadiazole moieties. Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate
Reactant of Route 2
Reactant of Route 2
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate

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